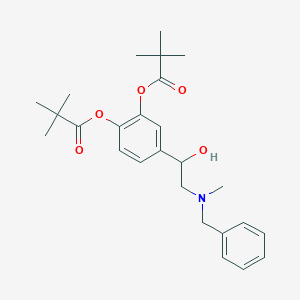
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate), also known as 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate), is a useful research compound. Its molecular formula is C26H35NO5 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate), with the CAS number 133789-72-7, is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is C26H35NO5, with a molar mass of 441.56 g/mol. The structure features a bis(2,2-dimethylpropanoate) moiety linked to a benzyl(methyl)amino group and a hydroxyethyl group. This unique arrangement suggests potential interactions with biological targets, particularly in cancer therapy.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate benzylamine derivatives with hydroxyethyl and dimethylpropanoate precursors. The synthesis typically involves the use of solvents such as dichloromethane and reaction conditions optimized for yield and purity.
Antiproliferative Effects
Research indicates that compounds similar to 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-1,2-phenylene bis(2,2-dimethylpropanoate) exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related benzopsoralens can inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells when tested in vitro .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(Benzyl(methyl)amino)-1-hydroxyethyl derivative | U-937 | 5.7 - 12.2 | Induces apoptosis |
| Benzopsoralen analogs | SK-MEL-1 | <10 | Topoisomerase inhibition |
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes and leading to cytotoxic effects in cancer cells .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells via intrinsic pathways, which involve mitochondrial signaling and caspase activation .
- Topoisomerase Inhibition : Evidence suggests that the compound may act as a topoisomerase inhibitor, disrupting DNA replication and transcription processes essential for cancer cell survival .
Case Studies
Several studies have evaluated the biological efficacy of related compounds:
- Study on Antitumor Activity : A study conducted on synthesized derivatives demonstrated that compounds with structural similarities exhibited potent antitumor activity against lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays .
- Evaluation of Apoptotic Mechanisms : Another investigation highlighted the role of specific structural components in enhancing apoptotic signaling pathways in U-937 cells when treated with similar benzylamine derivatives .
- Comparative Analysis with Other Agents : Comparative studies have shown that while some derivatives are effective against certain cancer types, others may exhibit lower efficacy due to structural variations affecting their interaction with biological targets .
Propiedades
IUPAC Name |
[4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-25(2,3)23(29)31-21-14-13-19(15-22(21)32-24(30)26(4,5)6)20(28)17-27(7)16-18-11-9-8-10-12-18/h8-15,20,28H,16-17H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRJJKIFLVUUAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CN(C)CC2=CC=CC=C2)O)OC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564221 |
Source


|
| Record name | 4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}-1,2-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133789-72-7 |
Source


|
| Record name | 4-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}-1,2-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














